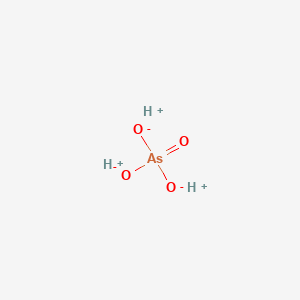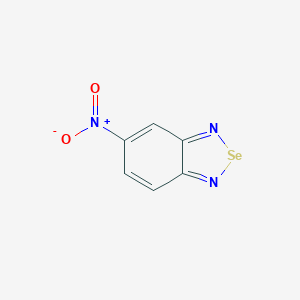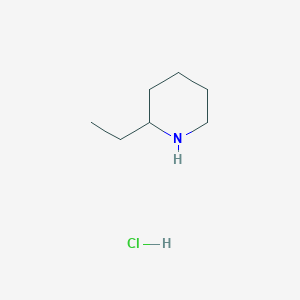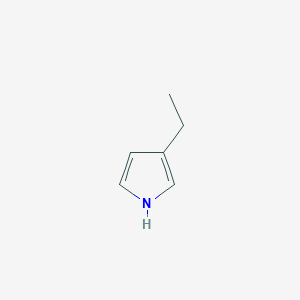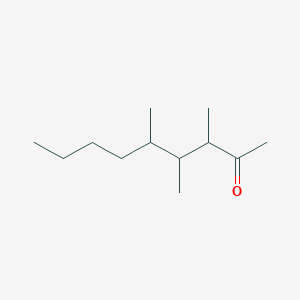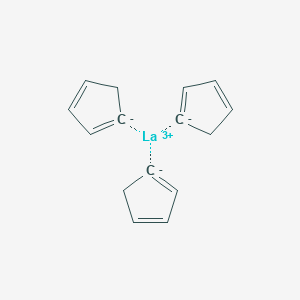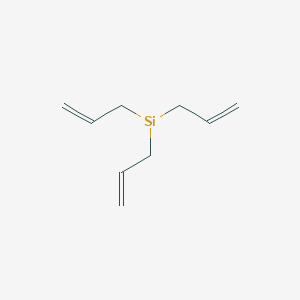
Naphthol AS-Acetat
Übersicht
Beschreibung
2-(N-Phenylcarbamoyl)-3-naphthyl acetate is a useful research compound. Its molecular formula is C19H15NO3 and its molecular weight is 305.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(N-Phenylcarbamoyl)-3-naphthyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49740. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(N-Phenylcarbamoyl)-3-naphthyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-Phenylcarbamoyl)-3-naphthyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Esterase-Substrat
Naphthol AS-Acetat wird als Esterase-Substrat verwendet . Esterasen sind Enzyme, die Ester in einer chemischen Reaktion mit Wasser, die als Hydrolyse bekannt ist, in eine Säure und einen Alkohol spalten. Sie spielen eine bedeutende Rolle in verschiedenen biologischen Prozessen und werden in verschiedenen Forschungs- und industriellen Anwendungen eingesetzt.
Organische Synthese
Naphthole, darunter this compound, werden in der organischen Synthese verwendet . Organische Synthese ist eine Methode zur Herstellung organischer Verbindungen. Es ist eine Wissenschaft, die auf einer Reihe von Prinzipien und Konzepten basiert, die die Gestaltung synthetischer Routen regeln, einschließlich der Auswahl von Reagenzien und experimentellen Bedingungen.
Chemische Analyse
Naphthole werden in der chemischen Analyse eingesetzt . Sie können aufgrund ihrer Fähigkeit, ihre Farbe zu ändern, wenn sie mit bestimmten Substanzen reagieren, als Indikatoren in chemischen Reaktionen verwendet werden.
Produktion von Kunststoffen und Polymeren
Naphthole werden als Monomere bei der Herstellung bestimmter Kunststoffe und Polymere verwendet . Monomere sind kleine Moleküle, die sich zu Polymeren zusammenlagern können, die große und komplexe Moleküle sind. Die Eigenschaften dieser Kunststoffe und Polymere können durch die Verwendung verschiedener Arten von Monomeren, wie Naphthole, manipuliert werden.
Pharmakologische Wirkungen
Naphthochinon-Verbindungen, zu denen this compound gehört, haben verschiedene pharmakologische Wirkungen wie antivirale, antifungale und Antikrebsaktivitäten . Sie werden oft bei der Entwicklung neuer Medikamente und Therapien eingesetzt.
Forschung zur Insektenresistenz
this compound wurde mit Insektenresistenz bei bestimmten Arten in Verbindung gebracht, wie z. B. der südlichen Hausmücke, Culex quinquefasciatus . Das Verständnis der Mechanismen der Insektenresistenz kann bei der Entwicklung effektiverer Schädlingsbekämpfungsstrategien helfen.
Forschung zur präkanzerogenen Wirkung
Studien haben einen Zusammenhang zwischen einem Marker für die Naphthalinexposition (der this compound umfasst) und einer präkanzerogenen Wirkung beim Menschen gezeigt . Diese Forschung kann zu unserem Verständnis des kanzerogenen Prozesses und der Entwicklung von Strategien zur Krebsprävention beitragen.
Forschung an Leukämiezellenlinien
this compound wurde in der Forschung an Leukämiezellenlinien verwendet . Das Verständnis, wie diese Zellen auf verschiedene Verbindungen reagieren, kann wertvolle Erkenntnisse über die Biologie der Leukämie und potenzielle Behandlungsstrategien liefern.
Wirkmechanismus
Biochemical Pathways
Naphthol AS Acetate is involved in complex biochemical pathways . It is known to play a role in the metabolism of xenobiotics by cytochrome P450 enzymes . .
Result of Action
It is known that the compound has a role in the preparation of some azo dyes
Action Environment
Environmental factors can influence the action, efficacy, and stability of Naphthol AS Acetate . .
Biochemische Analyse
Biochemical Properties
Naphthol AS Acetate plays a significant role in biochemical reactions. It has been used to study non-specific esterases in plant cells, employing the histochemical substrate . The compound interacts with enzymes such as esterases, where it serves as a substrate. The hydrolyzed substrate then couples with diazonium salt in spectrophotometric procedures .
Cellular Effects
It has been used in the treatment of lymphocytic leukemia cells in vitro, suggesting potential cellular impacts .
Molecular Mechanism
It is known to inhibit enzyme activity, which may influence gene expression and other cellular processes .
Eigenschaften
IUPAC Name |
[3-(phenylcarbamoyl)naphthalen-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-13(21)23-18-12-15-8-6-5-7-14(15)11-17(18)19(22)20-16-9-3-2-4-10-16/h2-12H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJGNNYDVQYHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151344 | |
| Record name | 2-(N-Phenylcarbamoyl)-3-naphthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163-67-3 | |
| Record name | 3-(Acetyloxy)-N-phenyl-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1163-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetoxy-2-naphthanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001163673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1163-67-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(N-Phenylcarbamoyl)-3-naphthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(N-phenylcarbamoyl)-3-naphthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ACETOXY-2-NAPHTHANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW36K5EES8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


